molecular formula C16H23N5O2S B2781407 2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine CAS No. 1428357-21-4

2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine

Cat. No.: B2781407
CAS No.: 1428357-21-4
M. Wt: 349.45
InChI Key: PHBJEDJUYGPKHC-UHFFFAOYSA-N
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Description

2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C16H23N5O2S and its molecular weight is 349.45. The purity is usually 95%.
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Biological Activity

The compound 2-methyl-4-(4-(propylsulfonyl)piperazin-1-yl)-6-(1H-pyrrol-1-yl)pyrimidine , a member of the pyrimidine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

Chemical Structure and Synthesis

The molecular formula of the compound is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 376.5 g/mol. The structure includes a pyrimidine core substituted with a propylsulfonyl group and a piperazine moiety, which are critical for its biological interactions.

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Pyrimidine Core : This can be achieved through condensation reactions involving β-diketones and guanidine derivatives.
  • Introduction of the Piperazine Ring : This is accomplished via nucleophilic substitution reactions with halogenated pyrimidines.
  • Sulfonylation : The final modification involves introducing the propylsulfonyl group using sulfonyl chlorides under basic conditions.

Biological Activity

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

Antiviral Activity :

  • A related compound demonstrated significant antiviral effects against Chikungunya virus (CHIKV) with an EC50 of 8.68 μM, indicating potential for further development in antiviral therapeutics .

Cytoprotective Effects :

  • Similar compounds have shown cytoprotective and anti-ulcer activities in animal models, effectively inhibiting ulcers induced by stress or chemical agents .

GPR119 Agonism :

  • Compounds in this class have been evaluated for their agonistic activity on GPR119, a receptor involved in glucose metabolism and insulin secretion. For instance, derivatives exhibited improved glucose tolerance and beneficial effects on obesity-related symptoms in diabetic models .

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of related pyrimidine derivatives, it was found that modifications at the 6-position significantly affected their efficacy against viral infections. The presence of the piperazine moiety was crucial for enhancing bioavailability and interaction with viral targets.

Case Study 2: GPR119 Modulation

A series of experiments demonstrated that specific substitutions on the pyrimidine ring could modulate GPR119 activity, leading to increased insulin secretion and improved metabolic profiles in diabetic mice models. The findings suggest that structural optimization can yield compounds with enhanced therapeutic potential for type 2 diabetes management.

Comparative Analysis

Property This compound Related Compounds
Molecular Weight376.5 g/molVaries
Antiviral ActivityEC50 = 8.68 μM against CHIKVSimilar compounds show varied activity
Cytoprotective ActivitySignificant in rat modelsOther derivatives also exhibit this effect
GPR119 AgonismPotentially activeConfirmed in various studies

Properties

IUPAC Name

2-methyl-4-(4-propylsulfonylpiperazin-1-yl)-6-pyrrol-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-3-12-24(22,23)21-10-8-20(9-11-21)16-13-15(17-14(2)18-16)19-6-4-5-7-19/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBJEDJUYGPKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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